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Acetaminophen mercapturate

Cat. No.: B1664981
CAS No.: 52372-86-8
M. Wt: 312.34 g/mol
InChI Key: DVPRQNKJGQEICH-JTQLQIEISA-N
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Description

Significance as a Key Metabolite in Xenobiotic Biotransformation

The biotransformation of xenobiotics is a fundamental process by which the body converts foreign chemical compounds into forms that can be more easily eliminated. Acetaminophen (B1664979) metabolism serves as a classic example of this process. While the majority of an acetaminophen dose is metabolized through safe glucuronidation and sulfation pathways, a smaller portion is oxidized by the cytochrome P450 enzyme system. nih.goveur.nl This oxidation produces a highly reactive and toxic intermediate metabolite, N-acetyl-p-benzoquinone imine (NAPQI). plos.orgwikipedia.orgmsdmanuals.com

The significance of acetaminophen mercapturate lies in its status as the final, stable, and non-toxic product of the detoxification of NAPQI. nih.govmdpi.com The formation of this compound signifies the successful neutralization of the reactive NAPQI molecule, thereby preventing it from causing cellular damage, particularly to liver cells. biorxiv.org The pathway leading to its formation is a primary route for handling the toxic potential of one of the world's most commonly ingested drugs. drugbank.com Consequently, this compound is recognized as a key biomarker for assessing acetaminophen exposure and the activity of the oxidative metabolism pathway.

Overview of its Role in Endogenous Detoxification Pathways

This compound is formed via the mercapturic acid pathway, a major route for the detoxification of electrophilic compounds. tandfonline.com This pathway is a multi-step process that begins with the conjugation of the toxic NAPQI metabolite with the endogenous antioxidant glutathione (B108866) (GSH), a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218). mdpi.comnih.govjove.com This initial reaction, which can occur both spontaneously and be catalyzed by glutathione S-transferases (GSTs), forms an acetaminophen-glutathione conjugate (APAP-GSH). pharmgkb.orgnih.gov

Following its formation, the APAP-GSH conjugate undergoes further enzymatic processing. It is sequentially broken down, losing its glutamate and glycine residues, to form an acetaminophen-cysteine conjugate (APAP-Cys). nih.govdtu.dk In the final step, the cysteine conjugate is N-acetylated to yield this compound (N-acetylcysteine conjugate or APAP-NAC), which is then water-soluble and readily excreted in the urine. nih.govnih.gov This pathway is a crucial defense mechanism, as the depletion of hepatic glutathione stores can lead to an accumulation of NAPQI, resulting in cellular damage. msdmanuals.com

Historical Context of its Discovery and Initial Characterization in Drug Metabolism Studies

The understanding of acetaminophen metabolism and the identification of its various metabolites, including this compound, evolved over several decades of drug metabolism research. Early studies focused on the major metabolic routes of glucuronidation and sulfation. The realization that a minor metabolic pathway could lead to significant toxicity spurred further investigation into the bioactivation of acetaminophen.

The identification of the reactive metabolite, NAPQI, was a pivotal moment in understanding acetaminophen-induced hepatotoxicity. pnas.org Subsequent research elucidated the protective role of glutathione and traced the metabolic fate of the glutathione conjugate. These investigations led to the characterization of the mercapturic acid pathway for acetaminophen, identifying the cysteine and mercapturic acid conjugates as the ultimate urinary excretion products of the toxic intermediate. nih.govnih.gov The discovery that N-acetylcysteine (NAC) could replenish glutathione stores and prevent liver damage by promoting the formation of this compound further solidified the importance of this detoxification pathway. nih.gov

Detailed Research Findings

The metabolic pathway of acetaminophen is well-documented, with a significant body of research dedicated to understanding the formation and role of its various metabolites.

Table 1: Key Enzymes in Acetaminophen Metabolism

Enzyme Family Specific Enzymes Role in Acetaminophen Metabolism
Cytochrome P450 CYP2E1, CYP1A2, CYP3A4 Oxidation of acetaminophen to the toxic metabolite NAPQI. nih.govwikipedia.orgpnas.org
UDP-glucuronosyltransferases UGT1A1, UGT1A6 Glucuronidation of acetaminophen (major pathway). nih.gov
Sulfotransferases SULT1A1, SULT1A3/4, SULT1E1 Sulfation of acetaminophen (major pathway). nih.gov

Table 2: Major Metabolites of Acetaminophen

Metabolite Formation Pathway Significance
Acetaminophen glucuronide Glucuronidation Major, non-toxic metabolite for excretion. nih.gov
Acetaminophen sulfate (B86663) Sulfation Major, non-toxic metabolite for excretion. nih.gov
N-acetyl-p-benzoquinone imine (NAPQI) Oxidation Highly reactive, toxic intermediate. wikipedia.orgmsdmanuals.com
Acetaminophen-glutathione conjugate Glutathione conjugation Initial detoxification product of NAPQI. nih.gov
Acetaminophen-cysteine Breakdown of glutathione conjugate Intermediate in the mercapturic acid pathway. nih.gov

| This compound | N-acetylation of cysteine conjugate | Final, non-toxic, excretable product of the NAPQI pathway. nih.gov |

Generation of the Reactive Intermediate N-Acetyl-p-benzoquinone Imine (NAPQI)

A minor fraction of acetaminophen is metabolized through an oxidative pathway, leading to the formation of the highly reactive and cytotoxic compound, N-acetyl-p-benzoquinone imine (NAPQI) drugbank.com. This metabolic activation is primarily carried out by the cytochrome P450 (CYP) enzyme system located in the endoplasmic reticulum of hepatocytes semanticscholar.org. While only a small percentage (approximately 5-15%) of acetaminophen is converted to NAPQI at therapeutic doses, this pathway becomes critically important under conditions of overdose drugbank.comclinpgx.org.

Cytochrome P450 Enzyme Involvement in NAPQI Formation

The bioactivation of acetaminophen to NAPQI is catalyzed by several isoforms of the cytochrome P450 superfamily semanticscholar.orgnih.gov. The primary enzymes implicated in this process in humans are CYP2E1, CYP1A2, and CYP3A4 researchgate.netnih.gov. The relative contribution of each of these enzymes can vary depending on factors such as the concentration of acetaminophen and individual differences in enzyme expression and activity semanticscholar.orgnih.gov.

CYP2E1 is widely regarded as the principal enzyme responsible for the oxidation of acetaminophen to NAPQI, particularly at toxic concentrations researchgate.netnih.gov. This isoform is induced by chronic alcohol consumption, which can increase the rate of NAPQI formation and consequently enhance the risk of acetaminophen-induced liver injury semanticscholar.org. Studies using selective inhibitors and in vivo human experiments have confirmed the significant role of CYP2E1 in this bioactivation pathway semanticscholar.orgnih.gov.

The efficiency of each CYP isoform in generating NAPQI can be described by its enzyme kinetic parameters, the Michaelis-Menten constant (K_m_) and the maximum reaction velocity (V_max_). The K_m_ value reflects the substrate concentration at which the reaction rate is half of V_max_ and is an inverse measure of the enzyme's affinity for the substrate. A lower K_m_ indicates a higher affinity. V_max_ represents the maximum rate of the reaction.

Studies using human P450s expressed in cell systems have determined the following kinetic parameters for NAPQI formation:

CYP IsoformK_m_ (μM)V_max_ (pmol/min/mg protein)Relative Efficiency (V_max_/K_m_)
CYP3A42801300.46
CYP2E16803300.49
CYP1A23430740.02

Data derived from studies on human P450 enzymes expressed in Hep G2 cells. researchgate.net Note: Other studies have reported a K_m_ for CYP3A4 as low as 130-150 μM. researchgate.netnih.govacs.org

Based on these kinetics, CYP3A4 exhibits the highest affinity (lowest K_m_) for acetaminophen among the three enzymes. Although CYP2E1 has a lower affinity (higher K_m_), its V_max_ is significantly higher, indicating a greater capacity to form NAPQI once substrate concentrations are sufficient. CYP1A2 has a much lower affinity and lower V_max_, suggesting it is the least efficient of the three at producing NAPQI researchgate.net.

Saturation of Non-Oxidative Metabolic Pathways and Consequent Shunting to NAPQI Formation

Under normal therapeutic conditions, the majority of acetaminophen is metabolized via non-oxidative pathways. Approximately 50-70% is conjugated with glucuronic acid (glucuronidation), and 25-35% is conjugated with sulfate (sulfation) drugbank.com. These conjugation reactions, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) respectively, render the acetaminophen molecule more water-soluble and facilitate its excretion in the urine clinpgx.org.

However, these primary pathways have a limited capacity. In the event of an acetaminophen overdose, the glucuronidation and especially the sulfation pathways become saturated clinpgx.org. When these detoxification routes are overwhelmed, a larger proportion of the acetaminophen dose is shunted to the alternative, oxidative pathway mediated by the cytochrome P450 enzymes clinpgx.org. This metabolic shunting results in a significant increase in the production of NAPQI, overwhelming the cell's protective mechanisms clinpgx.org.

Glutathione Conjugation Pathway

The highly reactive NAPQI molecule is detoxified in the liver through conjugation with glutathione (GSH), a tripeptide antioxidant drugbank.com. This reaction is a critical step in preventing NAPQI from binding to cellular macromolecules, particularly mitochondrial proteins, which would otherwise lead to oxidative stress and cell death drugbank.com.

The conjugation of NAPQI with the sulfhydryl group of glutathione can occur both spontaneously and enzymatically, catalyzed by glutathione S-transferases (GSTs) clinpgx.org. This reaction forms a stable, non-toxic acetaminophen-glutathione (APAP-GSH) conjugate clinpgx.org.

The formation of the final excretable metabolite, this compound, involves further processing of the APAP-GSH conjugate. The APAP-GSH conjugate is transported into the bile and blood, where it is sequentially broken down. Enzymes remove the glutamate and glycine residues from the glutathione moiety, leaving an acetaminophen-cysteine conjugate. This conjugate is then N-acetylated to form this compound (a mercapturic acid), which is water-soluble and subsequently excreted in the urine drugbank.comclinpgx.org.

The Formation of this compound: A Detailed Examination of its Metabolic Pathway

Acetaminophen, a widely used analgesic and antipyretic, undergoes a complex series of metabolic processes primarily in the liver. A key pathway in its detoxification, particularly at higher doses, involves the formation of this compound. This article provides a focused and detailed exploration of the chemical and enzymatic mechanisms that lead to the generation of this important metabolite.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N2O5S B1664981 Acetaminophen mercapturate CAS No. 52372-86-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-acetamido-3-(5-acetamido-2-hydroxyphenyl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5S/c1-7(16)14-9-3-4-11(18)12(5-9)21-6-10(13(19)20)15-8(2)17/h3-5,10,18H,6H2,1-2H3,(H,14,16)(H,15,17)(H,19,20)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPRQNKJGQEICH-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC(=C(C=C1)O)SC[C@@H](C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30966766
Record name N-(1-Hydroxyethylidene)-S-{2-hydroxy-5-[(1-hydroxyethylidene)amino]phenyl}cysteine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52372-86-8
Record name Acetaminophen mercapturate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetaminophen mercapturate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Hydroxyethylidene)-S-{2-hydroxy-5-[(1-hydroxyethylidene)amino]phenyl}cysteine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETAMINOPHEN MERCAPTURATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Metabolic Disposition and Elimination of Acetaminophen Mercapturate

Inter-Organ Transport of Acetaminophen (B1664979) Metabolites

The disposition of acetaminophen and its metabolites, including the precursors to acetaminophen mercapturate, is not confined to a single organ but involves a dynamic interplay between the liver, kidneys, and intestine. nih.govnih.gov This inter-organ transport is crucial for the efficient elimination of these compounds from the body.

The liver is the primary site of acetaminophen metabolism. clinpgx.org The majority of a therapeutic dose of acetaminophen is conjugated with glucuronic acid and sulfate (B86663) to form non-toxic metabolites, acetaminophen-glucuronide (APAP-G) and acetaminophen-sulfate (APAP-S). wikipedia.org A smaller portion is oxidized by cytochrome P450 enzymes, mainly CYP2E1, to form NAPQI. wikipedia.org Under normal conditions, NAPQI is rapidly detoxified by conjugation with hepatic glutathione (B108866) to form APAP-GSH. wikipedia.org

These water-soluble conjugates, including APAP-G, APAP-S, and APAP-GSH, are then transported out of the hepatocytes. The biliary excretion of these conjugates into the bile is an important route of elimination. This process is mediated by specific transporters located on the canalicular membrane of hepatocytes. nih.gov Research has identified Multidrug Resistance-Associated Protein 2 (Mrp2) and Breast Cancer Resistance Protein (Bcrp) as key transporters involved in the canalicular transport of acetaminophen-glucuronide and -sulfate. nih.gov The APAP-GSH conjugate is also actively transported into the bile. wikipedia.org From the bile, these conjugates travel to the small intestine. Additionally, transporters on the basolateral membrane of hepatocytes, such as Multidrug Resistance-Associated Protein 3 (Mrp3), facilitate the transport of acetaminophen-glucuronide into the bloodstream for subsequent renal clearance. nih.gov

The kidneys play a vital role in the final elimination of acetaminophen metabolites, including this compound. clinpgx.org While some acetaminophen conjugates are excreted directly by the kidneys, the APAP-GSH conjugate formed in the liver and transported via the bloodstream undergoes further processing within the renal tubules.

The conversion of APAP-GSH to this compound involves a series of enzymatic steps. The initial step is the removal of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione conjugate. This is catalyzed by enzymes such as γ-glutamyl transferase (γGT) and dipeptidases, which are highly expressed on the brush-border membrane of renal tubular epithelial cells. nih.gov This process yields acetaminophen-cysteine (APAP-CYS). nih.gov Subsequently, APAP-CYS is taken up by the renal tubular cells and undergoes N-acetylation to form this compound (N-acetyl-p-benzoquinone imine-N-acetylcysteine or APAP-NAC). nih.gov This final metabolite is then excreted in the urine. wikipedia.orgnih.gov

While the liver is the principal site of drug metabolism, the intestine also contributes to the first-pass metabolism of orally administered drugs, including acetaminophen. nih.gov The epithelial cells of the intestine, the enterocytes, possess the necessary enzymatic machinery, including cytochrome P450 enzymes and conjugating enzymes, to metabolize acetaminophen. mdpi.com

Quantitative Aspects of this compound Excretion

Following a therapeutic dose of acetaminophen, a relatively small but significant portion is excreted in the urine as sulfur-containing conjugates, which include this compound and its precursor, acetaminophen-cysteine. researchgate.net The amount of these metabolites can provide an indirect measure of the extent of NAPQI formation.

Studies in healthy adults have quantified the urinary excretion of various acetaminophen metabolites. After a 1-gram therapeutic dose, the cysteine and mercapturate conjugates together account for approximately 7% of the administered dose excreted in the urine over 24 hours. researchgate.net

Below is a table summarizing the typical urinary excretion of acetaminophen and its major metabolites following a therapeutic dose.

MetabolitePercentage of Administered Dose Excreted in Urine
Acetaminophen-glucuronide~50-60%
Acetaminophen-sulfate~30-35%
Acetaminophen-cysteine and This compound ~7%
Unchanged Acetaminophen<5%

Data compiled from multiple sources. researchgate.netnih.gov

The relative proportions of these metabolites can change with the dose of acetaminophen. At higher doses, the sulfation pathway can become saturated, leading to a greater proportion of the dose being metabolized via the cytochrome P450 pathway, which can result in a relative increase in the excretion of mercapturic acid and cysteine conjugates. researchgate.net

Factors Influencing Metabolic Disposition and Elimination Kinetics

The metabolic fate of acetaminophen and the subsequent elimination of its metabolites, including this compound, can be influenced by several factors. One of the most critical determinants is the availability of endogenous glutathione.

Endogenous glutathione plays a pivotal role in the detoxification of the reactive NAPQI metabolite. researchgate.net The formation of this compound is directly dependent on the initial conjugation of NAPQI with GSH. wikipedia.org Therefore, the levels of hepatic and, to a lesser extent, renal and intestinal glutathione are a key factor in determining the metabolic disposition of acetaminophen.

When acetaminophen is administered at therapeutic doses, the available glutathione stores are sufficient to detoxify the small amount of NAPQI formed, and the resulting APAP-GSH conjugate is efficiently processed and eliminated as mercapturic acid and cysteine conjugates. cymbiotika.com However, at higher doses of acetaminophen, the rate of NAPQI formation can exceed the rate of glutathione synthesis and regeneration. cymbiotika.com This leads to a depletion of hepatic glutathione stores. cymbiotika.com

Once glutathione levels fall significantly, NAPQI is no longer efficiently detoxified and can bind to cellular macromolecules, leading to oxidative stress and cellular damage. researchgate.net Studies have shown that the formation clearances of the glutathione-derived metabolites are reduced at higher acetaminophen doses, suggesting that the hepatic supply of reduced glutathione begins to be depleted. nih.gov The administration of N-acetylcysteine (NAC), a precursor for glutathione synthesis, can help to replenish glutathione stores and increase the formation of the non-toxic mercapturate conjugate. nih.gov Therefore, maintaining adequate endogenous glutathione levels is crucial for the safe metabolism and elimination of acetaminophen.

Impact of Enzyme Induction or Inhibition

The metabolic pathway leading to the formation of this compound is significantly influenced by the activity of cytochrome P450 (CYP) enzymes. These enzymes, primarily CYP2E1, and to a lesser extent CYP3A4 and CYP1A2, are responsible for the oxidation of acetaminophen to its reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI) nih.govnih.govwikipedia.orgfrontiersin.orgnih.govresearchgate.net. NAPQI is subsequently detoxified through conjugation with glutathione (GSH), a process that ultimately yields this compound wikipedia.orgnih.govclinpgx.orgresearchgate.net. Consequently, agents that induce or inhibit these CYP enzymes can alter the rate and extent of this compound formation.

Enzyme Induction: Induction of CYP enzymes, particularly CYP2E1, can lead to an increased rate of NAPQI formation. This, in turn, can increase the flux through the glutathione conjugation pathway, resulting in higher production of this compound, assuming glutathione stores are sufficient. nih.govnih.gov

Ethanol: Chronic alcohol consumption is a well-documented inducer of CYP2E1 nih.govnih.govclinpgx.org. This induction can enhance the conversion of acetaminophen to NAPQI, thereby increasing the formation of its glutathione-derived conjugates, including the mercapturate. nih.gov

Isoniazid (B1672263): The antituberculosis drug isoniazid is also known to induce CYP2E1 nih.govclinpgx.org. Co-administration of isoniazid with acetaminophen has been reported to increase the oxidation of acetaminophen, promoting the formation of NAPQI and its subsequent detoxification products like this compound. nih.govclinpgx.org

Rifampin: While rifampin is a known inducer of CYP3A4, studies investigating its effect on acetaminophen metabolism have shown no significant impact on the formation of NAPQI or the recovery of thiol metabolites like mercapturate in vivo researchgate.net. This suggests that CYP3A4 may play a minor role in NAPQI formation in humans compared to CYP2E1. researchgate.net

Other Inducers: Pharmacological agents such as carbamazepine, phenobarbital, and phenytoin are also recognized as CYP inducers and are considered to potentially increase the risk of hepatotoxicity by enhancing the metabolic activation of acetaminophen. nih.gov

Enzyme Inhibition: Conversely, inhibition of the relevant CYP enzymes can decrease the production of NAPQI, leading to a reduced formation of this compound.

Disulfiram: Pre-treatment with disulfiram, an inhibitor of CYP2E1, has been shown to significantly decrease the formation of NAPQI researchgate.net. In human volunteers, disulfiram pretreatment reduced the formation clearance of NAPQI by 74% and the recovery of thiol metabolites (including mercapturate) by 69% researchgate.net.

Ethanol (Co-administration): When co-administered with acetaminophen, ethanol can act as a competitive inhibitor of CYP2E1, reducing the metabolic activation of acetaminophen to NAPQI nih.gov.

Cimetidine: The histamine H2-receptor antagonist cimetidine has also been shown to inhibit P450 enzymes involved in acetaminophen metabolism. nih.gov

The balance between enzyme induction and inhibition is a critical determinant of the proportion of an acetaminophen dose that is metabolized via the mercapturic acid pathway.

Interspecies Variability in Metabolic Pathways and Elimination Rates

Significant variability exists among different species in the metabolic disposition and elimination of acetaminophen, which directly affects the formation and excretion of this compound. These differences are largely attributed to variations in the activity of the primary metabolic enzymes, including sulfotransferases (SULTs), UDP-glucuronosyltransferases (UGTs), and cytochrome P450s nih.gov. The fraction of an acetaminophen dose converted to mercapturic acid can be an indicator of the activity of the oxidative pathway that forms the toxic intermediate NAPQI. researchgate.net

Research has highlighted distinct metabolic profiles across various animal models and humans:

Humans: In humans, after a therapeutic dose, approximately 50-70% of acetaminophen is eliminated as a glucuronide conjugate and 25-35% as a sulfate conjugate nih.govwikipedia.org. A smaller fraction, about 5-15%, is oxidized by CYP enzymes to form NAPQI, which is then detoxified via the mercapturic acid pathway. nih.govwikipedia.orgnih.gov

Mice and Hamsters: These species are generally more susceptible to acetaminophen-induced hepatotoxicity. Studies have shown that the fraction of a low dose of acetaminophen converted to the mercapturate metabolite is highest in these susceptible species researchgate.net. This suggests a higher capacity for the bioactivation of acetaminophen to NAPQI compared to more resistant species. researchgate.net

Rats: The rat is considered a more resistant species to acetaminophen toxicity researchgate.net. In rats, the formation of the mercapturic acid metabolite is lower compared to mice and hamsters researchgate.net. Sulfation is the major metabolic pathway in rats, in contrast to glucuronidation being predominant in humans. nih.gov

Pigs: The pig exhibits a unique metabolic profile for acetaminophen. Glucuronidation is a major pathway, but sulfation is very low nih.gov. A significant portion of acetaminophen undergoes N-deacetylation to form p-aminophenol (PAP), which is then glucuronidated nih.gov. Consequently, the formation of glutathione-derived metabolites is a minor pathway in pigs, with the cysteinyl conjugate being detected but not the mercapturate in some studies. nih.gov

These interspecies differences in metabolic pathways have significant implications for the use of animal models in preclinical studies of acetaminophen metabolism and toxicity.

Interspecies Comparison of Acetaminophen Metabolism
SpeciesPrimary Conjugation PathwayRelative Formation of MercapturateKey Metabolic Features
HumanGlucuronidation (50-70%) nih.govwikipedia.orgLow to Moderate (5-15% via oxidative pathway) nih.govwikipedia.orgnih.govBalanced glucuronidation and sulfation. nih.govwikipedia.org
MouseGlucuronidationHigh researchgate.netHigh susceptibility to toxicity, correlates with high mercapturate formation. researchgate.net
HamsterGlucuronidationHigh researchgate.netHigh susceptibility to toxicity, correlates with high mercapturate formation. researchgate.net
RatSulfation nih.govLow researchgate.netMore resistant to toxicity compared to mice and hamsters. researchgate.net
PigGlucuronidationVery Low/Undetectable nih.govLow sulfation and significant N-deacetylation to p-aminophenol. nih.gov

Acetaminophen Mercapturate As a Biomarker in Toxicology and Clinical Research

Role as an Indicator of NAPQI Formation and Detoxification Activity

Acetaminophen (B1664979) is primarily metabolized in the liver through glucuronidation and sulfation into non-toxic conjugates. A smaller fraction, however, is oxidized by cytochrome P450 enzymes (mainly CYP2E1) to form a highly reactive and toxic metabolite known as N-acetyl-p-benzoquinone imine (NAPQI) nih.govnih.govuspharmacist.combiorxiv.orgnih.govfrontiersin.org. Under normal therapeutic conditions, NAPQI is efficiently detoxified by conjugation with glutathione (B108866) (GSH), an endogenous antioxidant nih.gov. This conjugation reaction is a critical step in preventing cellular damage.

The product of this detoxification, acetaminophen-glutathione conjugate, is further metabolized through a series of steps into acetaminophen-cysteine and ultimately to acetaminophen mercapturate, which is then excreted in the urine nih.govclinpgx.org. Consequently, the measurement of this compound serves as a direct biomarker for the formation of NAPQI. karger.com Its presence and quantity indicate that the oxidative pathway of acetaminophen metabolism has been active and that the glutathione detoxification system has been engaged to neutralize the toxic metabolite karger.com. In situations of acetaminophen overdose, the primary metabolic pathways become saturated, shunting more of the drug towards the cytochrome P450 system and leading to increased NAPQI production. uspharmacist.comclinpgx.org This results in higher levels of this compound, reflecting a greater toxic burden.

Diagnostic Utility in Drug-Induced Liver Injury (DILI)

This compound is a specific biomarker for acetaminophen exposure and metabolism, distinguishing it from general markers of liver injury. Traditional biomarkers like alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are enzymes released from damaged hepatocytes; while they indicate liver injury, they are not specific to the cause. mdpi.com

A more direct and specific biomarker for acetaminophen-induced liver injury is the measurement of APAP-protein adducts. nih.govmdpi.com These adducts are formed when the toxic NAPQI metabolite covalently binds to liver cell proteins, a critical event initiating cellular damage. nih.gov While both this compound and APAP-protein adducts are specific to acetaminophen toxicity, they represent different stages of the toxicological process.

This compound: Represents the detoxification of NAPQI. Its level indicates the extent to which the body is actively neutralizing the toxic metabolite.

APAP-Protein Adducts: Represent the failure of detoxification, where NAPQI binds to cellular machinery, causing injury. mdpi.comnih.gov

The measurement of APAP-protein adducts can confirm a diagnosis of acetaminophen overdose, especially in cases where the patient's history is unclear. nih.gov High levels of these adducts in the serum of patients with liver injury are a sensitive and specific indicator of acetaminophen hepatotoxicity. nih.govnih.gov

Table 2: Comparison of Biomarkers in Acetaminophen-Induced Liver Injury

A key advantage of mechanistic biomarkers like this compound is their potential for early detection. The metabolic processes leading to mercapturate formation occur shortly after acetaminophen ingestion and subsequent NAPQI production. This is an early event in the toxicological cascade.

The onset of clinically significant liver damage, as indicated by a rise in serum ALT and AST levels, happens later. nih.govufl.edu Liver enzymes are released into the bloodstream only after hepatocytes have undergone significant injury and necrosis, which occurs after glutathione stores are depleted and NAPQI has had time to damage cellular structures. uspharmacist.comufl.edu Studies have shown that other mechanistic biomarkers, such as microRNA-122 and APAP-protein adducts, can be detected at elevated levels before a significant rise in ALT is observed. nih.goved.ac.uk Given that mercapturate formation is an upstream event, its detection also precedes the peak of conventional liver injury markers, making it a valuable tool for early risk assessment and timely intervention in overdose cases.

Application in Assessing Metabolic Disposition and Risk Assessment

This compound is a critical biomarker for understanding the metabolic fate of acetaminophen (APAP) and for assessing the risk of toxicity, particularly hepatotoxicity. Its formation is directly linked to the bioactivation of acetaminophen into a reactive, toxic metabolite, providing a window into the metabolic pathways that are central to acetaminophen-induced liver injury.

The metabolism of acetaminophen primarily occurs in the liver through two main non-toxic pathways: glucuronidation and sulfation. However, a smaller, yet significant, portion of the drug is metabolized by the cytochrome P450 (CYP450) enzyme system, primarily CYP2E1. frontiersin.orgmerckmanuals.com This oxidative pathway converts acetaminophen into the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). frontiersin.orgwikipedia.org

Under normal therapeutic conditions, NAPQI is promptly detoxified by conjugation with glutathione (GSH), an endogenous antioxidant. wikipedia.orgnih.gov This conjugation reaction forms non-toxic glutathione-derived metabolites, which are further processed and excreted in the urine, predominantly as acetaminophen-cysteine and this compound (mercapturic acid conjugate). nih.govnih.govnih.gov Therefore, the presence and quantity of this compound in urine or plasma serve as a direct indicator of the formation of the toxic NAPQI intermediate. biorxiv.org

In the context of an acetaminophen overdose, the glucuronidation and sulfation pathways become saturated. nih.gov This saturation shunts a larger fraction of the acetaminophen dose down the CYP450 pathway, leading to the excessive production of NAPQI. nih.gov The increased rate of NAPQI formation can overwhelm and deplete the liver's finite stores of glutathione. wikipedia.orgnih.gov Once glutathione is depleted, NAPQI is free to bind to cellular macromolecules, particularly mitochondrial proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis and acute liver injury. nih.govnih.gov

Because the formation of this compound is a direct consequence of NAPQI detoxification by glutathione, its measurement provides a quantitative assessment of the metabolic shift towards the toxifying CYP450 pathway. Clinical research has demonstrated that individuals who develop acute liver injury following an acetaminophen overdose have significantly higher concentrations of CYP-derived metabolites, including this compound, in their plasma upon hospital presentation. This finding underscores the utility of this compound as a biomarker for risk assessment.

Elevated levels of this compound and related CYP-metabolites can stratify patients by their risk of developing liver injury, potentially with greater sensitivity and specificity than the measurement of the parent acetaminophen concentration alone. researchgate.net This allows for a more nuanced risk assessment, identifying individuals who have a greater metabolic disposition towards producing the toxic metabolite and are therefore at higher risk of severe liver damage.

Table 1: Plasma Concentrations of Acetaminophen (APAP) Metabolites on Presentation in Patients With and Without Subsequent Hepatotoxicity Following Overdose

This table presents a comparison of the median concentrations of various acetaminophen metabolites in patients who developed hepatotoxicity versus those who did not. The data highlights the significantly higher levels of metabolites derived from the toxic CYP450 pathway in the hepatotoxicity group.

Metabolite GroupDeveloped Hepatotoxicity (Median Concentration)Did Not Develop Hepatotoxicity (Median Concentration)
Total CYP Metabolites (APAP-Cysteine + APAP-Mercapturate) 36.8 µmol/L 10.8 µmol/L
APAP-Sulfate49.1 µmol/L78.7 µmol/L
APAP-Glucuronide413 µmol/L473 µmol/L
Percentage of Total Metabolites from CYP Pathway 5.4% 1.7%
Data derived from studies on acetaminophen overdose patients.

The data clearly illustrates that a higher proportion of acetaminophen is metabolized via the CYP pathway in patients who subsequently suffer liver injury. This enhanced production of NAPQI, reflected by higher concentrations of its detoxification products like this compound, is a key factor in the risk of developing hepatotoxicity. Therefore, monitoring these specific metabolites offers a valuable tool for assessing metabolic disposition and for early risk stratification in clinical toxicology.

Advanced Analytical Methodologies for Acetaminophen Mercapturate Analysis

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) has become an indispensable tool for the analysis of drug metabolites due to its exceptional sensitivity and selectivity. When coupled with chromatographic systems, it provides powerful platforms for the definitive identification and quantification of compounds like acetaminophen (B1664979) mercapturate.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the quantitative analysis of acetaminophen and its metabolites, including acetaminophen mercapturate, in biological samples such as plasma and urine. researchgate.netnih.govnih.gov This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov Ulta-performance liquid chromatography (UPLC), a high-pressure variant of HPLC, is often employed to achieve faster and more efficient separations, with run times as short as 4.5 to 7.5 minutes per sample. nih.govucl.ac.uk

In a typical LC-MS/MS workflow, after a simple sample preparation step like protein precipitation, the analytes are separated on a reversed-phase column (e.g., a C18 column). nih.govwaters.com The separated compounds are then ionized, commonly using electrospray ionization (ESI), and analyzed by a tandem quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.govrsc.org MRM allows for highly specific quantification by monitoring a specific precursor-to-product ion transition for each analyte. For instance, a method might use a positive ionization mode for acetaminophen and a negative ionization mode for its more polar metabolites like the glucuronide, sulfate (B86663), and mercapturate conjugates. researchgate.net These methods have been successfully validated according to regulatory guidelines and are used for pharmacokinetic studies and therapeutic drug monitoring. nih.govnih.gov

To ensure the accuracy and precision of quantitative analysis by LC-MS/MS, stable isotope-labeled internal standards are widely used. sigmaaldrich.com For the analysis of acetaminophen and its metabolites, deuterium-labeled acetaminophen (e.g., APAP-D4) is a common choice. researchgate.netnih.govnih.govlongdom.org These internal standards are chemically identical to the analyte but have a higher mass due to the incorporation of deuterium (B1214612) atoms. sigmaaldrich.com

The deuterated analog is added to the biological sample at a known concentration before sample preparation. nih.gov It co-elutes with the unlabeled analyte during chromatography and experiences similar ionization effects and potential matrix interferences in the mass spectrometer. By measuring the ratio of the MS signal of the analyte to that of the internal standard, any variations introduced during sample preparation and analysis can be effectively compensated for. This approach significantly improves the reliability, accuracy, and reproducibility of the quantification. nih.govnih.gov For example, the MRM transition for Acetaminophen-D4 (m/z 156.1 → 114.1) can be monitored alongside the transition for the unlabeled drug (m/z 152.1 → 110.1) to ensure precise measurement. longdom.org

High-resolution mass spectrometry (HRMS), particularly when coupled with UHPLC and using platforms like quadrupole time-of-flight (QTOF), offers significant advantages for comprehensive metabolite profiling. nih.govnih.govfrontiersin.org Unlike tandem quadrupole instruments that target specific MRM transitions, HRMS instruments acquire full-scan, accurate-mass data, enabling the detection and identification of both expected and unexpected metabolites in a single analysis. frontiersin.orgresearchgate.net

HRMS has been instrumental in identifying previously overlooked metabolites of acetaminophen, such as thiomethyl conjugates, which can serve as stable biomarkers with delayed excretion rates. nih.govresearchgate.net This capability is crucial for exposomics-based approaches and for gaining a deeper understanding of the metabolic pathways, including those related to the toxic N-acetyl-p-benzoquinone imine (NAPQI) intermediate. nih.govresearchgate.net The high mass accuracy of HRMS allows for the determination of the elemental composition of unknown metabolites, providing a high degree of confidence in their identification. nih.govfrontiersin.org This untargeted approach is valuable for investigating inter-individual variability in drug metabolism and toxicity. nih.gov

Chromatographic Separation Techniques

Effective chromatographic separation is a prerequisite for accurate mass spectrometric analysis, as it resolves the analyte of interest from isobaric interferences and matrix components.

High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC or UHPLC), are the most common techniques for separating acetaminophen and its metabolites prior to detection. ucl.ac.uknih.gov The separation is typically achieved on a reversed-phase column, most frequently a C18 column, which separates compounds based on their hydrophobicity. nih.govmtc-usa.com

Gradient elution is commonly employed, where the composition of the mobile phase is changed over the course of the analysis to effectively separate a wide range of metabolites with varying polarities, from the relatively nonpolar parent drug to the highly polar glucuronide and sulfate conjugates. nih.govoup.com A typical mobile phase consists of an aqueous component (often with a buffer like ammonium (B1175870) acetate (B1210297) or an acid like formic acid) and an organic modifier such as methanol (B129727) or acetonitrile. nih.govnih.gov The sharp peaks produced by UPLC are particularly advantageous for mass spectrometry, as they can reduce ion suppression and improve sensitivity. nih.gov

Capillary electrophoresis (CE) represents an alternative and complementary separation technique to HPLC for analyzing acetaminophen metabolites. nih.govresearchgate.net CE separates ions based on their electrophoretic mobility in an electric field, which is influenced by their charge and size. This separation mechanism is fundamentally different from the partitioning mechanism in reversed-phase HPLC, offering a unique selectivity. researchgate.net

A key advantage of CE is its ability to quantify additional metabolites that may be difficult to resolve by HPLC. nih.govresearchgate.net For instance, CE-MS/MS methods have been developed that can separate and quantify acetaminophen, this compound, and other key metabolites in urine samples in under 9 minutes. nih.gov These methods have demonstrated excellent performance, with validation using an accuracy profile approach showing a total error within ±20%. researchgate.net The hyphenation of CE with tandem mass spectrometry significantly improves the limits of quantification compared to CE with UV detection. nih.gov

Spectroscopic Approaches for Metabolic Profiling (e.g., Fourier Transform Infrared Microspectroscopy)

Spectroscopic methods offer a powerful, non-destructive means to investigate the metabolic fingerprint of biological systems, providing insights into the biochemical changes induced by xenobiotics like acetaminophen. These techniques are pivotal in metabolic profiling, which aims to identify and quantify the complete set of small-molecule metabolites in a biological sample.

Fourier Transform Infrared (FTIR) Microspectroscopy has emerged as a promising tool for the label-free analysis of biological tissues and fluids. This technique measures the vibrations of molecular bonds upon absorption of infrared radiation, generating a unique spectral fingerprint that reflects the biochemical composition of the sample. While direct metabolic profiling of this compound using FTIR microspectroscopy is an area of ongoing research, the methodology holds significant potential. Studies have successfully utilized FTIR microspectroscopy to investigate acetaminophen-induced hepatotoxicity by monitoring global biochemical changes in liver tissue, such as alterations in glycogen, cholesteryl esters, and DNA europa.eu. The principle behind this application lies in the ability of FTIR to detect changes in the concentration and structure of key biomolecules, offering a holistic view of the cellular response to drug metabolism and toxicity. The specific vibrational signatures of the thiol group and other functional groups within this compound could potentially be identified and quantified within a complex biological matrix, providing a direct measure of this specific metabolic pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful spectroscopic technique that has been successfully applied to the metabolic profiling of acetaminophen and its derivatives. 1H NMR spectroscopy, in particular, allows for the simultaneous detection and quantification of multiple metabolites in biofluids like urine and plasma without the need for extensive sample preparation europa.eufda.gov. Research has demonstrated the capability of 1H NMR to identify and quantify acetaminophen and its major metabolites, including the glucuronide, sulfate, and N-acetyl-L-cysteinyl (mercapturate) conjugates europa.eugmp-compliance.org. This technique provides valuable information on the relative proportions of different metabolites, offering a clear picture of the metabolic pathways involved in acetaminophen clearance europa.eugmp-compliance.org.

These spectroscopic approaches, particularly when combined with chemometric data analysis, provide a comprehensive platform for understanding the metabolic fate of acetaminophen and the role of this compound in its toxicological profile.

Bioanalytical Method Validation for Research Applications

For research applications that require precise quantification of this compound in biological matrices, the validation of bioanalytical methods is paramount. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide comprehensive guidelines for this process, ensuring the reliability, reproducibility, and accuracy of the obtained data europa.eueuropa.eufda.govgmp-compliance.orgiqvia.com. The most commonly employed techniques for the quantitative analysis of this compound are hyphenated chromatographic methods, such as Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).

The validation of these methods involves a rigorous assessment of several key parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte of interest (this compound) in the presence of other endogenous or exogenous components in the biological sample.

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range. This is typically evaluated by analyzing calibration standards at multiple concentration levels.

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision describes the degree of scatter between a series of measurements. These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the calibration range, both within a single analytical run (intra-day) and across different runs (inter-day) ucl.ac.uk.

Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix.

Matrix Effect: The influence of matrix components on the ionization of the analyte, which can lead to suppression or enhancement of the analytical signal.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Numerous studies have reported the successful validation of UPLC-MS/MS and LC-MS/MS methods for the simultaneous quantification of acetaminophen and its metabolites, including this compound, in various biological matrices such as plasma and urine waters.comresearchgate.netnih.gov. These validated methods provide the sensitivity and specificity required for pharmacokinetic and toxicokinetic studies.

Below are interactive data tables summarizing typical validation parameters from published research on the analysis of this compound.

Table 1: Linearity of this compound Analysis using UPLC-MS/MS

AnalyteMatrixCalibration Range (ng/mL)Correlation Coefficient (r²)Reference
This compoundPlasma0.96 - 20> 0.99 waters.com
This compoundPlasma1 - 100≥ 0.9950 researchgate.netdtu.dk
This compoundPlasma0.84 - 17.5Not specified ucl.ac.uk

Table 2: Precision and Accuracy of this compound Analysis using UPLC-MS/MS

AnalyteMatrixQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)Reference
This compoundRat PlasmaLLOQ0.845.67.8-3.6-2.5 ucl.ac.uk
LQC2.524.25.12.11.8 ucl.ac.uk
MQC8.403.14.5-0.5-1.1 ucl.ac.uk
HQC14.02.83.9-1.8-2.3 ucl.ac.uk

LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %CV: Percent Coefficient of Variation, %Bias: Percent Bias

Experimental Research Models and Approaches

In Vitro Models for Studying Formation and Metabolism

In vitro systems offer a controlled environment to investigate the biochemical pathways leading to acetaminophen (B1664979) mercapturate formation. These models allow for the detailed examination of enzymatic activities and cellular responses, free from the systemic complexities of a whole organism.

Isolated hepatocytes are considered a gold standard for in vitro metabolism studies as they retain the full complement of drug-metabolizing enzymes found in the liver. xiahepublishing.com Hepatocytes from different species are used to understand interspecies variations in susceptibility to acetaminophen toxicity, which often correlates with the capacity to form acetaminophen mercapturate.

Hamster Hepatocytes: Hamsters are known to be highly susceptible to acetaminophen-induced liver injury. oup.com Studies using isolated hamster hepatocytes have shown that they are more prone to glutathione (B108866) (GSH) depletion and covalent binding of reactive metabolites compared to hepatocytes from more resistant species like rats. nih.govnih.gov This heightened susceptibility is linked to a greater rate of NAPQI formation, which subsequently drives the production of this compound as a detoxification product. oup.com Research has demonstrated that in these cells, the depletion of GSH is a critical event preceding cell death, highlighting the importance of the pathway leading to mercapturate formation. nih.gov

Human Hepatocytes: Primary human hepatocytes (PHH) are invaluable for translating findings from animal models to humans. xiahepublishing.com Studies with PHH have confirmed that the fundamental mechanisms of acetaminophen toxicity, including the formation of protein adducts and subsequent cell death, are similar to those observed in relevant animal models like the mouse. nih.goviaea.org Investigations using PHH have shown a dose-dependent increase in hepatocyte necrosis, which is preceded by rapid GSH depletion and the formation of acetaminophen-protein adducts. iaea.org These studies underscore the critical role of the glutathione conjugation pathway, which leads to the formation of this compound, in protecting human liver cells from NAPQI-induced damage.

Liver microsomes and S9 fractions are subcellular preparations that contain different complements of drug-metabolizing enzymes. They are instrumental in dissecting the specific enzymatic steps involved in the formation of acetaminophen's reactive metabolite, NAPQI, the precursor to this compound.

Liver Microsomes: These preparations are vesicles of the endoplasmic reticulum and are rich in Phase I enzymes, particularly cytochrome P450 (CYP) isoforms. thermofisher.com Human liver microsomes are used to identify the specific CYP enzymes responsible for oxidizing acetaminophen to NAPQI, with CYP2E1, CYP1A2, and to a lesser extent, CYP3A4, playing significant roles. nih.gov By studying the kinetics of NAPQI formation in microsomes, researchers can infer the initial rate-limiting steps that ultimately lead to the generation of this compound. nih.gov

S9 Fractions: The S9 fraction is the supernatant obtained after centrifuging a liver homogenate at 9000g and contains both microsomal and cytosolic enzymes. nih.gov This makes S9 fractions suitable for studying both Phase I (oxidation to NAPQI) and Phase II (conjugation with glutathione) reactions in a single system. thermofisher.comnih.gov The presence of cytosolic glutathione S-transferases (GSTs) in the S9 fraction allows for the direct measurement of the formation of the acetaminophen-glutathione conjugate, the immediate precursor of this compound. researchgate.net Studies using rat hepatic S9 fractions have been employed to investigate the kinetics of acetaminophen glucuronidation, a competing metabolic pathway, and how its inhibition can influence the amount of acetaminophen shunted towards the oxidative pathway leading to mercapturate formation. nih.gov

Cultured human liver cell lines provide a more readily available and reproducible alternative to primary human hepatocytes for studying acetaminophen metabolism and toxicity.

HepaRG Cells: The HepaRG cell line is a human-derived hepatic progenitor cell line that can differentiate into both hepatocyte-like and biliary-like cells. mdpi.com Differentiated HepaRG cells express a wide range of drug-metabolizing enzymes, including the key CYP isoforms involved in acetaminophen bioactivation, making them a relevant model for studying human hepatotoxicity. xiahepublishing.comnih.gov Studies have shown that exposure of HepaRG cells to acetaminophen leads to key toxicological events observed in vivo, such as glutathione depletion, formation of acetaminophen-protein adducts, mitochondrial dysfunction, and eventually cell death. nih.govresearchgate.net The time course of these events in HepaRG cells mimics what is observed in human overdose patients, validating their use in mechanistic studies of the pathways leading to this compound formation. nih.gov

Primary Human Hepatocytes (PHH): As mentioned earlier, PHH are considered the most clinically relevant in vitro model. xiahepublishing.com Their use in culture allows for the investigation of the entire metabolic cascade from acetaminophen to its various metabolites, including this compound, in a system that most closely represents the human liver. iaea.org Research with PHH has been crucial in confirming the role of mitochondrial dysfunction and c-Jun N-terminal kinase (JNK) activation as key events downstream of NAPQI formation, further contextualizing the importance of the mercapturate pathway in mitigating these toxic outcomes. iaea.org

Table 1: Comparison of In Vitro Models for Studying this compound Formation

Model Key Features Advantages Limitations
Isolated Hepatocytes Retain full complement of metabolic enzymes High physiological relevance; allows for species comparison Limited availability (especially human); short viability
Liver Microsomes Rich in Phase I (CYP) enzymes Ideal for studying NAPQI formation kinetics; high throughput Lacks Phase II enzymes and cellular context
Liver S9 Fractions Contains both microsomal and cytosolic enzymes Allows for study of both Phase I and Phase II reactions Dilution of enzymes; lacks cellular compartmentalization
HepaRG Cells Differentiated human liver cell line High reproducibility; expresses key metabolic enzymes May not fully replicate the metabolic capacity of primary cells
Primary Human Hepatocytes Gold standard for human relevance Most accurate representation of human liver metabolism High cost; limited availability; donor variability

In Vivo Animal Models in Pharmacokinetic and Toxicological Studies

In vivo animal models are indispensable for understanding the pharmacokinetics and toxicology of acetaminophen in a whole-organism context. These models allow for the study of absorption, distribution, metabolism, and excretion (ADME) of acetaminophen and the formation of its metabolites, including this compound, over time.

Rodents are the most commonly used animals in acetaminophen research due to their well-characterized genetics, relatively low cost, and the availability of various research tools. However, significant species differences exist in their susceptibility to acetaminophen-induced hepatotoxicity.

Hamsters: As in in vitro studies, hamsters are highly sensitive to acetaminophen toxicity in vivo. nih.gov This sensitivity has been attributed to a high rate of metabolic activation to NAPQI, making them a useful model to study the consequences of overwhelming the glutathione detoxification pathway, which leads to the formation of this compound. oup.com

Mice: The mouse is considered one of the most clinically relevant models of acetaminophen hepatotoxicity, as the mechanisms of liver injury closely resemble those in humans. xiahepublishing.comnih.gov Following an overdose, mice exhibit saturation of the primary glucuronidation and sulfation pathways, leading to increased metabolism via CYP enzymes to form NAPQI. nih.gov This results in the depletion of hepatic glutathione and the formation of acetaminophen-protein adducts, events that are directly linked to the pathway producing this compound. nih.gov Studies in mice have been instrumental in establishing the sequence of events from NAPQI formation to mitochondrial oxidative stress and necrotic cell death. jci.org

Rats: In contrast to mice and hamsters, rats are relatively resistant to acetaminophen-induced liver injury. nih.govsemanticscholar.org This resistance is partly due to differences in metabolism, with rats excreting a smaller percentage of an acetaminophen dose as metabolites derived from NAPQI compared to mice. nih.gov While rats do form this compound, the lower capacity for NAPQI formation means that they can often maintain sufficient glutathione levels to prevent significant liver damage. nih.govnih.gov This makes the rat a useful comparative model to highlight the metabolic pathways that confer resistance to toxicity.

Table 2: Key Findings in Rodent Models of Acetaminophen Metabolism

Rodent Model Susceptibility to Acetaminophen Toxicity Key Metabolic/Toxicological Findings Relevance to this compound Studies
Hamster High Rapid glutathione depletion, high levels of covalent binding. nih.gov Models consequences of high NAPQI burden and reliance on mercapturate pathway.
Mouse High Mechanisms of injury closely resemble humans, including mitochondrial damage and JNK activation. xiahepublishing.comnih.gov Considered the most relevant animal model for human pathophysiology.
Rat Low Less formation of NAPQI-derived metabolites compared to mice; resistant to mitochondrial oxidative stress. nih.govnih.gov Serves as a model of resistance, highlighting differences in metabolic flux through the mercapturate pathway.

While rodent models have provided significant insights, non-rodent models, such as the pig, are sometimes used in translational research due to their anatomical and physiological similarities to humans.

Porcine Models: The pig has been used to develop large animal models of acetaminophen-induced acute liver failure. escholarship.orged.ac.uk However, studies have revealed significant differences in acetaminophen metabolism in pigs compared to humans. nih.gov Pigs exhibit low sulfation capacity and a significant degree of N-deacetylation of acetaminophen to p-aminophenol, a pathway that is minor in humans. nih.gov While glutathione-derived metabolites are formed, the profile can differ, with some studies detecting the cysteinyl conjugate but not the mercapturate itself in significant amounts. nih.gov These metabolic differences suggest that the porcine model may be less suitable for directly studying the specifics of this compound formation as it relates to human toxicity, but it can provide a valuable platform for testing liver support systems in the context of drug-induced acute liver failure. escholarship.orgnih.gov

Human Cohort Studies in Metabolic Profiling and Biomarker Discovery

The analysis of this compound in human cohort studies has been pivotal in understanding the metabolic pathways of acetaminophen and in the quest for reliable biomarkers of drug exposure and toxicity. This compound, a downstream product of the conjugation of the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI) with glutathione (GSH), serves as an indirect marker of the formation of this toxic intermediate.

Metabolic profiling studies in human volunteers have demonstrated the ubiquitous presence of acetaminophen and its metabolites, including mercapturate, in urine, even in individuals not actively taking the drug, suggesting environmental exposure or other sources. nih.gov A study involving healthy African-American and European-American volunteers who were administered a 1 g dose of acetaminophen revealed significant variability in its metabolism. The urinary excretion of glutathione-derived conjugates (cysteinate and mercapturate) was used to calculate the oxidation clearance of acetaminophen. nih.gov This research highlights how race, gender, and genetic polymorphisms can influence the metabolic pathways of acetaminophen, which in turn affects the amount of mercapturate formed. nih.gov For instance, it has been observed that individuals of African descent may excrete lower amounts of glutathione-derived conjugates compared to Caucasians, potentially indicating a lower production of the toxic NAPQI metabolite and a reduced risk of hepatotoxicity. nih.gov

In the context of biomarker discovery, this compound is being investigated as a potential indicator of acetaminophen-induced liver injury (DILI). Since the formation of mercapturate is directly linked to the production of NAPQI, its quantification in biological fluids could provide a more accurate assessment of the toxic burden than measuring the parent drug alone. nih.gov Research has focused on developing sensitive analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to accurately quantify this compound and other metabolites in urine. nih.gov These advancements are crucial for large-scale human cohort studies aiming to establish this compound as a predictive biomarker for DILI. nih.govnih.gov

Study PopulationKey FindingsImplication for Biomarker Discovery
Healthy African-American and European-American volunteersSignificant inter-individual and inter-ethnic differences in the formation of glutathione-derived metabolites. nih.govHighlights the need for population-specific reference ranges for this compound as a biomarker.
General populationUbiquitous presence of low levels of acetaminophen and its metabolites in urine. nih.govSuggests that baseline levels of this compound need to be considered when evaluating it as a biomarker of acute exposure.
Patients with drug-induced liver injuryElevated levels of other biomarkers like microRNA-122 and glutamate (B1630785) dehydrogenase are being explored alongside traditional markers. nih.govThis compound could be part of a panel of biomarkers for a more accurate diagnosis and prognosis of DILI.

Applications in Drug-Drug Interaction Studies

The formation of this compound is highly dependent on the activity of cytochrome P450 enzymes, which are responsible for the initial oxidation of acetaminophen to the reactive NAPQI intermediate. Consequently, the measurement of this compound is a valuable tool in studying drug-drug interactions that involve the induction or inhibition of these enzymes.

Modulation by Concomitant Medications (e.g., Anticonvulsants, Isoniazid)

Certain medications can significantly alter the metabolic fate of acetaminophen, thereby influencing the amount of this compound produced. This is of particular concern with drugs that are known inducers of cytochrome P450 enzymes, such as some anticonvulsants and the antituberculosis drug isoniazid (B1672263).

Anticonvulsants: Long-term therapy with enzyme-inducing anticonvulsant drugs, including phenobarbital, primidone, carbamazepine, and phenytoin, can enhance the metabolism of acetaminophen. nih.govnih.gov Studies in epileptic patients on chronic antiepileptic drug therapy have shown a lower oral bioavailability of paracetamol, suggesting an enhancement of first-pass metabolism due to enzyme induction. nih.gov This increased metabolism can lead to a greater production of the toxic NAPQI metabolite, which in turn would be expected to increase the formation and excretion of this compound. While direct measurements in large cohort studies are limited, the potentiation of paracetamol hepatotoxicity by these anticonvulsants in cases of overdose is well-documented and is attributed to this mechanism. nih.gov

Isoniazid: The antituberculosis drug isoniazid is a known inducer of CYP2E1, a key enzyme in the bioactivation of acetaminophen to NAPQI. Co-administration of isoniazid with acetaminophen has been shown to increase the risk of hepatotoxicity. nih.gov Case reports and clinical studies have demonstrated that patients receiving isoniazid therapy who also take acetaminophen can experience severe liver injury. nih.gov This interaction is believed to be due to the increased formation of NAPQI, which would lead to a corresponding increase in the production of this compound as the body attempts to detoxify the reactive intermediate.

Concomitant MedicationMechanism of InteractionExpected Effect on this compound
Anticonvulsants (e.g., phenobarbital, phenytoin)Induction of cytochrome P450 enzymes. nih.govIncreased formation and urinary excretion.
IsoniazidInduction of CYP2E1. nih.govIncreased formation and urinary excretion.

Interactions with Nutraceuticals and Dietary Factors

The influence of nutraceuticals and dietary components on drug metabolism is an area of growing research interest. These substances can modulate the activity of drug-metabolizing enzymes and transporters, thereby affecting the pharmacokinetics and pharmacodynamics of co-administered drugs like acetaminophen.

The formation of this compound is dependent on the availability of glutathione (GSH), a key antioxidant synthesized from amino acids. Dietary factors that influence GSH levels can, therefore, impact the detoxification of NAPQI and the subsequent formation of mercapturate. For example, long-term paracetamol treatment could increase the requirement for sulfur amino acids, which are precursors for cysteine and ultimately GSH. cambridge.org

Some studies have suggested that antioxidant nutraceuticals may have a protective effect against acetaminophen-induced hepatotoxicity. nih.gov However, the interactions are complex, and some flavonoids have been reported to potentially impact the metabolism and toxicity of acetaminophen. nih.gov In vivo studies, primarily in animal models, have shown that various nutraceuticals can alter the levels of acetaminophen metabolites, including mercapturate, glucuronide, and sulfate (B86663) conjugates. nih.gov

A human study investigating the effect of a Spanish black radish-containing supplement on acetaminophen metabolism provides more direct evidence. After four weeks of supplementation, participants who were administered a 1000 mg dose of acetaminophen showed higher urinary levels of acetaminophen sulfate and mercapturate compared to baseline. This suggests that the supplement may have up-regulated both phase I and phase II detoxification enzymes. nih.gov

Nutraceutical/Dietary FactorPotential Mechanism of InteractionObserved or Expected Effect on this compound
FlavonoidsModulation of cytochrome P450 and UGT enzymes. nih.govVariable; can either increase or decrease depending on the specific flavonoid and its effect on enzyme activity.
Sulfur Amino Acid-Rich FoodsProvide precursors for glutathione synthesis. cambridge.orgMay support the glutathione conjugation pathway, potentially leading to increased mercapturate formation during detoxification.
Spanish Black Radish SupplementUp-regulation of phase I and phase II enzymes. nih.govIncreased urinary excretion. nih.gov

Kinetic and Genetic Determinants in Acetaminophen Mercapturate Metabolism

Michaelis-Menten Kinetics of Conjugation Pathways

The enzymatic reactions responsible for acetaminophen (B1664979) metabolism, including the formation of acetaminophen mercapturate, can be described by Michaelis-Menten kinetics. This model relates the rate of reaction to the concentration of the substrate and is characterized by two key parameters: the Michaelis constant (K_m) and the maximum reaction velocity (V_max). K_m represents the substrate concentration at which the reaction rate is half of V_max and is an inverse measure of the enzyme's affinity for the substrate.

The formation of this compound begins with the oxidation of acetaminophen to the highly reactive N-acetyl-p-benzoquinone imine (NAPQI), primarily by cytochrome P450 enzymes. nih.govresearchgate.net NAPQI is then detoxified by conjugation with glutathione (B108866) (GSH), a reaction that can occur spontaneously but is also catalyzed by glutathione S-transferases (GSTs). nih.govclinpgx.org This initial conjugate, 3-(glutathione-S-yl)-acetaminophen, is further processed to form cysteine and mercapturate conjugates, which are then excreted in the urine. nih.govclinpgx.org

In vivo studies have been conducted to estimate the Michaelis-Menten constants for the pathways leading to mercapturate excretion. One study determined the kinetic parameters for the combined urinary excretion of acetaminophen-cysteine and acetaminophen-mercapturate. nih.govresearchgate.net Additionally, the apparent kinetic values for NAPQI formation (measured as its glutathione conjugate) by specific human P450 enzymes have been determined in vitro. nih.govresearchgate.net

Interactive Table: Kinetic Parameters for this compound Precursor Formation

Pathway/EnzymeParameterValueSource
Combined Cysteine & Mercapturate Excretion (in vivo)K_m0.303 mmol/L (0.131-0.475 95% CI) nih.govresearchgate.net
Combined Cysteine & Mercapturate Excretion (in vivo)V_max0.004 mmol/h per kg (0.002-0.005 95% CI) nih.govresearchgate.net
NAPQI Formation by human P450 2E1 (in vitro)Apparent K_m1.3 mM nih.govresearchgate.net
NAPQI Formation by human P450 2E1 (in vitro)Apparent V_max6.9 nmol/min/nmol of P450 nih.govresearchgate.net
NAPQI Formation by human P450 2A6 (in vitro)Apparent K_m4.6 mM nih.govresearchgate.net
NAPQI Formation by human P450 2A6 (in vitro)Apparent V_max7.9 nmol/min/nmol of P450 nih.govresearchgate.net
GST Conjugation with NAPQIK_m for NAPQI15 µM nih.gov

Acetaminophen is primarily metabolized through two major, high-capacity pathways: glucuronidation and sulfation. nih.govclinpgx.org The oxidative pathway leading to mercapturate formation is considered a minor route at therapeutic concentrations. nih.govclinpgx.org However, the kinetic characteristics of these pathways differ significantly, which has important toxicological implications.

The sulfation pathway has a high affinity for acetaminophen (low K_m) but a low capacity (low V_max), meaning it becomes saturated at higher therapeutic doses. nih.govnih.gov In contrast, the glucuronidation pathway has a lower affinity (higher K_m) but a much higher capacity (high V_max). nih.govresearchgate.net The oxidative pathway leading to NAPQI and subsequent mercapturate formation has kinetic parameters that allow it to play a more significant role when the primary pathways become saturated. clinpgx.org At supratherapeutic doses, as sulfation and then glucuronidation pathways reach saturation, a greater fraction of acetaminophen is shunted to the oxidative pathway, leading to increased NAPQI production. nih.govclinpgx.org

Interactive Table: Comparative In Vivo Kinetics of Acetaminophen Metabolic Pathways

Metabolic PathwayK_m (mmol/L)V_max (mmol/h per kg)Pathway CharacteristicsSource
Sulfation0.0970.011High affinity, low capacity; saturates easily nih.govresearchgate.net
Glucuronidation6.890.97Low affinity, high capacity nih.govresearchgate.net
Oxidation (Cysteine/Mercapturate)0.3030.004Becomes significant when major pathways are saturated nih.govresearchgate.net

Genetic Polymorphisms and Inter-Individual Variability

Genetic variations in the enzymes responsible for acetaminophen metabolism contribute significantly to the observed differences in drug response and susceptibility to toxicity among individuals and ethnic groups. researchgate.net

The initial and rate-limiting step in the formation of this compound is the oxidation of acetaminophen to NAPQI, catalyzed predominantly by cytochrome P450 2E1 (CYP2E1), with smaller contributions from CYP1A2 and CYP3A4. nih.govresearchgate.netnih.gov Genetic polymorphisms in CYP450 genes can alter enzyme activity, leading to variations in the rate of NAPQI production. researchgate.net For example, obesity can increase CYP2E1 activity, leading to faster metabolism through the oxidative pathway and higher levels of toxic metabolites. consensus.app The expression and activity of CYP enzymes like CYP3A4 are known to differ among ethnic groups, which can contribute to population-level differences in drug metabolism. frontiersin.orgmedscape.com

Glutathione S-transferases (GSTs) are a family of enzymes that facilitate the conjugation of NAPQI with glutathione, a critical detoxification step. nih.gov Human in vitro studies have shown that GSTP1 is the most effective catalyst for this reaction, followed by GSTT1 and GSTM1. nih.govclinpgx.org Genetic polymorphisms, including partial gene deletions (null genotypes) in GSTM1 and GSTT1, can lead to a complete absence of enzyme activity. frontiersin.org

The impact of these variants on acetaminophen toxicity is complex. While it might be expected that reduced GST activity would increase toxicity, some studies have shown counterintuitive results. One study found a borderline association between the GSTT1 homozygous deletion and a better prognosis after acetaminophen poisoning. nih.govresearchgate.net It was also observed that the frequency of the GSTP1 Val/Val homozygous variant genotype was significantly lower in poisoned patients than in the general population, suggesting it may have a protective role. nih.govresearchgate.net These findings suggest that GST enzymes may play multiple roles in the toxicity process beyond simple detoxification. researchgate.netpnas.org

Significant differences in acetaminophen metabolism and metabolite recovery have been observed across various ethnic populations. pharmgkb.org One study comparing Caucasians, West Africans, and East Africans found that the fractional recovery of mercapturic acid and cysteine conjugates was markedly higher in Caucasians (9.3%) compared to Ghanaians (5.2%) and Kenyans (4.4%), suggesting reduced metabolic activation of acetaminophen in the African populations. nih.gov

Another study comparing Caucasians and Orientals found significant differences in the mean fractional excretions of cysteine and mercapturate conjugates. nih.gov While glucuronidation capacity was similar on average, its distribution was bimodal in both groups, with a higher percentage of Oriental subjects displaying extensive glucuronidation. nih.gov This suggests a compensatory mechanism between the glucuronidation and sulfation pathways. nih.gov These metabolic differences may contribute to observed variations in susceptibility to acetaminophen-induced liver injury, with some reports indicating lower rates of hepatotoxicity in Asian populations compared to Western populations. nih.gov Furthermore, data from the United States indicates that non-Hispanic American Indians/Alaskan Natives experience hepatotoxicity after an overdose more frequently than other racial and ethnic groups. acmt.net These differences are likely multifactorial, stemming from genetic variations in metabolizing enzymes and potentially environmental factors. nih.gov

Advanced and Emerging Research Areas

Investigation of Novel Acetaminophen (B1664979) Metabolites and Shunt Pathways

Characterization of Thiomethyl Metabolites and the Thiomethyl Shunt

A secondary metabolic pathway known as the "thiomethyl shunt" has been identified, leading to the formation of thiomethylated metabolites. This pathway becomes particularly relevant in tracking the formation and elimination of the toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).

The process begins after NAPQI, the reactive metabolite formed by cytochrome P450 enzymes (predominantly CYP2E1), is detoxified by conjugation with glutathione (B108866) (GSH). duke.edu This initial conjugate, 3-(glutathion-S-yl) acetaminophen (APAP-SG), is sequentially broken down into a cysteine conjugate, 3-(cystein-S-yl)acetaminophen (APAP-Cys). The thiomethyl shunt diverges from the main mercapturic acid pathway at this point. The enzyme cysteine S-conjugate β-lyase (CCBL) cleaves the C-S bond of the cysteine conjugate, releasing a reactive thiol intermediate, 3-mercaptoacetaminophen (SH-APAP). Subsequently, a thiomethyltransferase enzyme methylates this intermediate to produce S-Methyl-3-thioacetaminophen.

These thiomethyl metabolites are significant because their formation is delayed, with peak levels appearing in urine around 24 hours after acetaminophen intake, compared to the 2-4 hour peak for conventional metabolites. This extended presence makes them valuable biomarkers for diagnosing acetaminophen overdose, especially in cases where the parent drug is no longer detectable.

Exploration of Other Poorly Characterized Metabolites

Beyond the thiomethyl shunt, research continues to explore other minor or poorly characterized metabolites. While the majority of a therapeutic acetaminophen dose is converted to acetaminophen-glucuronide and acetaminophen-sulfate, a small fraction is oxidized to NAPQI. clinpgx.org Another non-toxic catechol metabolite, 3-hydroxy-APAP, is also formed via oxidation. frontiersin.org The detoxification of NAPQI through conjugation with GSH ultimately leads to its excretion as cysteine and mercapturic acid conjugates (APAP-cys). clinpgx.orgnih.gov Further investigation into the complete metabolic profile, including the quantification and toxicological relevance of all minor metabolites, remains an active area of research. One such metabolite mentioned in metabolic databases is thiomethyl-sulphoxide-acetaminophen-sulphate. metabolicatlas.org Additionally, the bioactive metabolite AM404, formed in the central nervous system, is being studied for its role in the analgesic effects of acetaminophen. nih.gov

Molecular Mechanisms of Acetaminophen-Induced Mitochondrial Dysfunction and Oxidative Stress

The hepatotoxicity of acetaminophen is primarily driven by its reactive metabolite, NAPQI. nih.govresearchgate.net At toxic doses, the glucuronidation and sulfation pathways become saturated, leading to increased NAPQI formation. nih.gov This overwhelms the liver's capacity to detoxify it using glutathione (GSH), leading to GSH depletion. duke.edunih.gov

Excess NAPQI covalently binds to cellular proteins, particularly mitochondrial proteins. nih.govnih.govjci.org This binding has several critical consequences:

Mitochondrial Oxidative Stress : The formation of protein adducts within the mitochondria disrupts the electron transport chain, leading to the production of reactive oxygen species (ROS) and the induction of mitochondrial oxidative stress. nih.govjci.orgmdpi.com

Mitochondrial Dysfunction : NAPQI binding impairs mitochondrial enzymes and disrupts ATP production, compromising cellular energy homeostasis. nih.goveurekalert.org This dysfunction is a central event in acetaminophen-induced liver injury. nih.govnih.govjci.org

Mitochondrial Permeability Transition (MPT) : The combination of oxidative stress and protein adduct formation can trigger the opening of the mitochondrial permeability transition pore (MPT), which ultimately leads to hepatocyte necrosis. frontiersin.orgmdpi.com

Several key signaling proteins, including c-Jun N-terminal kinase (JNK), are activated by the initial mitochondrial oxidative stress, further amplifying the damage. nih.govmdpi.com This cascade of events—NAPQI formation, GSH depletion, protein adduct formation, and subsequent mitochondrial oxidative stress and dysfunction—forms the core mechanism of acetaminophen-induced cell death. nih.govjci.orgeurekalert.org

Development of Predictive Models for Acetaminophen Toxicity based on Metabolite Kinetics

Predicting which individuals are susceptible to acetaminophen-induced liver injury is a major clinical goal. While the Rumack-Matthew nomogram has long been used to assess toxicity risk based on serum acetaminophen concentration, it does not incorporate the kinetics of metabolite formation. medscape.com

Emerging research focuses on developing more sophisticated predictive models using metabolomics and pharmacokinetic principles.

Pharmacometabolomics : Studies using NMR-based analysis of the pre-dose urine metabolome have shown the potential to predict both drug metabolism and the extent of liver injury in rats. nih.gov For instance, higher pre-dose urinary levels of taurine (B1682933) were associated with lower hepatotoxicity. nih.gov

Kinetic Modeling : Researchers are developing models that integrate multiple metabolic pathways, including glucuronidation, sulfation, and oxidation, to simulate the time-course of metabolite concentrations. duke.eduresearchgate.net These physiologically based pharmacokinetic (PBPK) models can help predict how factors like age and co-medications affect metabolite levels. researchgate.net

Exposure-Based Models : A novel approach proposes a time-weighted measure of exposure that estimates the cellular burden of toxic adducts. This model uses the serum acetaminophen concentration and the delay to antidote therapy to calculate the area under the concentration-time curve, providing a more dynamic assessment of risk than a single time-point measurement. nih.gov

Biomarker Panels : Studies have identified that pre-treatment levels of certain metabolites, such as allantoate (B10759256) and ornithine, which are involved in the urea (B33335) cycle and nitrogen release, are elevated in individuals who later develop transient increases in liver enzymes during therapeutic acetaminophen use. tandfonline.com

These advanced models aim to move beyond simple concentration measurements to provide a more personalized and accurate prediction of toxicity based on an individual's unique metabolic profile and the dynamic changes in metabolite levels over time.

Pharmacogenomic Approaches to Personalize Acetaminophen Metabolism and Toxicity Risk

Individual susceptibility to acetaminophen toxicity is influenced by genetic variations in the enzymes responsible for its metabolism. nih.govnih.gov Pharmacogenomics aims to identify these genetic markers to personalize risk assessment. scitechnol.com

Genetic polymorphisms in key metabolic enzyme families can alter the balance between detoxification and toxic metabolite formation:

UDP-glucuronosyltransferases (UGTs) : Variations in UGT genes, which are responsible for the primary detoxification pathway of glucuronidation, have been widely studied in relation to acetaminophen pharmacokinetics. nih.gov

Cytochrome P450 (CYP) Enzymes : The CYP2E1 enzyme is a primary catalyst for converting acetaminophen to toxic NAPQI. researchgate.netnih.gov Genetic variations in CYP genes can influence the rate of NAPQI formation. nih.govnih.gov

Sulfotransferases (SULTs) : Polymorphisms in SULT genes can affect the sulfation pathway, another major route of acetaminophen detoxification. nih.gov

Glutathione-S-transferases (GSTs) : These enzymes catalyze the conjugation of NAPQI with glutathione. nih.gov Variations in GST genes may impact the efficiency of this critical detoxification step. nih.gov

In addition to genetic makeup, the expression of these metabolic enzymes changes with age (ontogeny), which is a significant factor, especially in pediatric populations. nih.govresearchgate.net Younger patients may have different metabolic capacities compared to adults, influencing their susceptibility. nih.gov By combining knowledge of an individual's genetic profile with factors like age, pharmacogenomic approaches hold the promise of tailoring acetaminophen use to minimize the risk of toxicity. scitechnol.comresearchgate.net

New Avenues for Diagnostic and Prognostic Biomarker Development

The quest for more sensitive and specific biomarkers for acetaminophen-induced liver injury (AILI) is a significant area of clinical research. While traditional markers such as serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are widely used, they often lack the desired specificity and may only become elevated after substantial liver damage has occurred. Acetaminophen mercapturate, a downstream product of the toxic N-acetyl-p-benzoquinone imine (NAPQI) pathway, is emerging as a promising candidate to fill this diagnostic gap.

Recent research has focused on the quantitative analysis of this compound in various biological fluids, including urine and plasma, to assess its utility in diagnosing and predicting the course of AILI. Studies have demonstrated that urinary concentrations of this compound and its precursor, acetaminophen-cysteine, can serve as sensitive indicators of the extent of metabolic activation of acetaminophen to its toxic intermediate, NAPQI.

Diagnostic Performance of Acetaminophen Metabolites
BiomarkerSample TypePatient PopulationKey Findings
This compound & Cysteine ConjugatesUrineAdults with Acetaminophen OverdoseHigher levels of these metabolites were observed in patients who developed hepatotoxicity compared to those who did not.

Prognostically, the concentration of this compound may offer valuable information about the likely severity of liver injury. Elevated levels of this metabolite, particularly when measured early after an overdose, could potentially identify patients at a higher risk of developing acute liver failure. This early identification is crucial for timely clinical interventions.

Prognostic Value of this compound
Study FocusPatient CohortCorrelation ObservedPotential Clinical Implication
Early prediction of hepatotoxicityAcute acetaminophen overdose patientsHigher initial this compound levels correlated with higher peak ALT values.Early risk stratification for severe liver injury.

Global Health Perspectives on Acetaminophen Metabolism and Toxicity

Acetaminophen overdose is a significant public health concern worldwide, being a leading cause of acute liver failure in many developed nations. nih.gov The global burden of AILI is influenced by a variety of factors, including regulatory policies on acetaminophen sales, public awareness of its potential toxicity, and variations in its metabolism across different populations.

Ethnic and Genetic Variabilities

Research has uncovered significant inter-individual and ethnic differences in the disposition of acetaminophen. For instance, studies have indicated variations in the fractional excretion of acetaminophen metabolites between different ethnic groups. One study found that the mean fractional excretions of cysteine and mercapturate conjugates, the end products of the NAPQI pathway, were significantly different between Caucasians and Orientals. texilajournal.com This suggests potential ethnic-specific differences in the activity of enzymes involved in the formation and detoxification of the toxic metabolite. These variations underscore the need for a nuanced, population-specific approach to acetaminophen safety.

Ethnic Differences in this compound Excretion
PopulationMean Fractional Excretion of Cysteine & Mercapturate ConjugatesImplication
CaucasiansReported as significantly different from Orientals. texilajournal.comSuggests potential differences in NAPQI formation and/or detoxification pathways.
OrientalsReported as significantly different from Caucasians. texilajournal.com

Public Health Interventions and Their Impact

In response to the high rates of acetaminophen poisoning, various countries have implemented public health strategies aimed at mitigating this issue. These interventions range from public awareness campaigns to regulatory actions limiting the pack sizes of over-the-counter acetaminophen products.

Public education campaigns have demonstrated success in improving consumer knowledge about the risks associated with acetaminophen overdose. For example, a report from the Acetaminophen Awareness Coalition highlighted that between 2010 and 2013, the percentage of people who understood that exceeding the recommended daily dose could lead to liver damage increased from 78% to 87%. tandfonline.com

Regulatory measures have also shown a tangible impact on poisoning rates. In the United Kingdom, legislation introduced in 1998 to limit the pack size of paracetamol (acetaminophen) sold in shops was associated with a reduction in deaths from paracetamol poisoning. wikipedia.org Similarly, a 2011 mandate by the U.S. Food and Drug Administration (FDA) to limit the amount of acetaminophen in prescription combination products was associated with a significant decline in hospitalizations for acetaminophen and opioid toxicity and a decrease in the proportion of acute liver failure cases due to these products. texilajournal.com

Impact of Public Health Interventions on Acetaminophen Poisoning
InterventionCountry/RegionObserved Outcome
Public Awareness CampaignsUnited StatesIncreased consumer awareness of liver damage risk from 78% (2010) to 87% (2013). tandfonline.com
Legislation Limiting Pack SizeUnited KingdomAssociated with a reduction in deaths from paracetamol poisoning. wikipedia.org
FDA Mandate Limiting Acetaminophen in Combination ProductsUnited StatesAssociated with a decrease in hospitalizations and acute liver failure cases related to these products. texilajournal.com

Q & A

Q. What are the primary metabolic pathways involved in the formation of acetaminophen mercapturate, and how can these be experimentally validated?

this compound is formed via the glutathione conjugation pathway. After acetaminophen is oxidized to N-acetyl-p-benzoquinone imine (NAPQI) by cytochrome P450 enzymes (e.g., CYP2E1), it reacts with glutathione (GSH) to form a glutathione conjugate. This conjugate is sequentially hydrolyzed to cysteine (via γ-glutamyltranspeptidase and cysteinylglycinase) and then acetylated to yield mercapturate . Methodological validation :

  • Use in vitro hepatic microsomal assays with isotopically labeled acetaminophen (e.g., 14^{14}C or 13^{13}C) to track metabolite formation via LC-MS/MS .
  • Quantify intermediates (e.g., acetaminophen-cysteine) and final products in urine or plasma using targeted metabolomics .

Q. What analytical techniques are most reliable for quantifying this compound in biological samples?

LC-MS/MS is the gold standard due to its sensitivity and specificity. Key parameters:

  • Chromatography : Reverse-phase C18 columns with gradient elution (e.g., 0.1% formic acid in water/acetonitrile) .
  • Mass detection : Monitor transitions like m/z 313.1 → 208.2 for this compound and deuterated analogs (e.g., 13^{13}C-labeled) for internal standardization .
  • Validation : Ensure limits of quantification (LOQ) ≤ 0.05 µg/mL and linearity across physiological ranges (0.05–50 µg/mL) .

Q. How do environmental factors (e.g., pH, temperature) influence the synthesis efficiency of this compound in enzymatic assays?

Glutathione S-transferase (GST) activity is pH- and temperature-sensitive:

  • Optimal conditions : pH 6.5–7.5 and 37°C for mammalian GST isoforms .
  • Yield optimization : Pre-incubate reaction mixtures at 37°C for 10 minutes before adding substrates. Monitor reaction kinetics using UV-Vis spectroscopy (absorbance at 340 nm for GSH depletion) .
  • Troubleshooting : Low yields may result from enzyme denaturation (use fresh GST aliquots) or competing pathways (e.g., sulfation/glucuronidation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic parameters of this compound across species (e.g., rats vs. humans)?

Discrepancies often arise from differences in CYP2E1 expression, GSH availability, and renal clearance:

  • Interspecies scaling : Use physiologically based pharmacokinetic (PBPK) models to adjust for organ weights, blood flow rates, and enzyme kinetics .
  • In vivo validation : Compare plasma AUC024h_{0-24h} and urinary excretion rates in controlled studies (e.g., 20 mg/kg oral dose in rats vs. 500 mg in humans) .
  • Statistical analysis : Apply mixed-effects modeling to account for inter-individual variability in metabolic capacity .

Q. What experimental designs are optimal for investigating the dose-dependent formation of this compound in vulnerable populations (e.g., neonates, obese patients)?

  • Neonates : Use sparse sampling protocols (e.g., 3–5 time points over 24h) with ultrasensitive LC-MS/MS to minimize blood volume requirements. Account for immature CYP2E1 activity and GSH depletion .
  • Obese patients : Incorporate body composition metrics (e.g., lean body mass, fat distribution) into PBPK models to predict altered volume of distribution (Vd) and clearance .
  • Controls : Include matched non-obese or adult cohorts to isolate metabolic differences .

Q. How can researchers leverage this compound as a biomarker to assess acetaminophen-induced liver injury (AILI) in preclinical models?

  • Mechanistic studies : Correlate hepatic GSH depletion (measured via Ellman’s assay) with mercapturate levels in urine .
  • Toxicity thresholds : Establish dose-response curves in rodents (e.g., 300–1000 mg/kg acetaminophen) and define critical mercapturate thresholds (e.g., >50 µg/mL in plasma) predictive of necrosis .
  • Clinical translation : Validate findings using human hepatocyte cultures or microphysiological systems (e.g., liver-on-a-chip) .

Q. What methodological challenges arise when integrating this compound data into multi-omics studies, and how can these be mitigated?

  • Data integration : Use bioinformatics pipelines (e.g., XCMS Online, MetaboAnalyst) to align metabolomic data with transcriptomic/proteomic datasets .
  • Batch effects : Normalize LC-MS data using quality control (QC) samples and combat signal drift with randomized run orders .
  • Biological interpretation : Apply pathway enrichment analysis (e.g., KEGG, Reactome) to link mercapturate levels to oxidative stress or inflammation pathways .

Contradictions and Limitations

Q. Why do some studies report negligible this compound in neonates despite detectable cysteine conjugates?

Neonates exhibit delayed mercapturate formation due to immature N-acetyltransferase (NAT) activity. Focus on cysteine conjugates as proximal biomarkers and adjust for postnatal age in analyses .

Q. How can conflicting findings about mercapturate’s nephrotoxicity be reconciled?

Dose and exposure duration are critical:

  • Acute toxicity : High-dose mercapturate (>100 µM) may induce renal oxidative stress in vitro (measured via MTT assay) .
  • Chronic exposure : Use longitudinal rodent models to assess histopathological changes (e.g., tubular necrosis) over weeks .

Tables

Parameter Rat Model Human Data
Plasma t1/2_{1/2} (h)0.782.1–3.5
Urinary Excretion (%)15–203–5
CYP2E1 Contribution (%)555–15

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.